

Comparative efficacy of N-Phenylmorpholine hydrochloride analogs in biological assays

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Compound of Interest

Compound Name: *N-Phenylmorpholine hydrochloride*

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A Comparative Efficacy Analysis of **N-Phenylmorpholine Hydrochloride** Analogs in Biological Assays

For researchers and professionals in drug development, understanding the nuanced differences in the biological activity of related compounds is paramount. This guide provides a comparative analysis of various **N-Phenylmorpholine hydrochloride** analogs, focusing on their efficacy in key biological assays. The data presented is compiled from publicly available research, offering a valuable resource for evaluating structure-activity relationships and guiding future research.

Section 1: Monoamine Transporter Activity

N-Phenylmorpholine and its analogs are well-documented as modulators of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).^{[1][2]} These interactions are central to their stimulant and potential therapeutic effects in conditions like ADHD and obesity.^[1]

Comparative Efficacy at Monoamine Transporters

The following table summarizes the in vitro potency of various N-Phenylmorpholine analogs as inhibitors of monoamine transporter uptake. Lower IC₅₀ values indicate greater potency.

Compound	DAT IC50 (μM)	NET IC50 (μM)	SERT IC50 (μM)	Reference
Phenmetrazine	2.23	1.2	>10	[2]
2-Methylphenmetrazine (2-MPM)	6.74	5.2	>10	[2]
3-Methylphenmetrazine (3-MPM)	1.93	1.2	2.9	[2]
4-Methylphenmetrazine (4-MPM)	1.93	1.8	1.1	[2]

Key Findings:

- The addition of a methyl group to the phenyl ring, as seen in the methylphenmetrazine (MPM) isomers, generally influences potency and selectivity.[\[2\]](#)
- 4-MPM demonstrates a notable increase in potency at SERT compared to phenmetrazine and 2-MPM.[\[2\]](#)
- Both 3-MPM and 4-MPM show comparable potency at DAT and NET to the parent compound, phenmetrazine.[\[2\]](#)

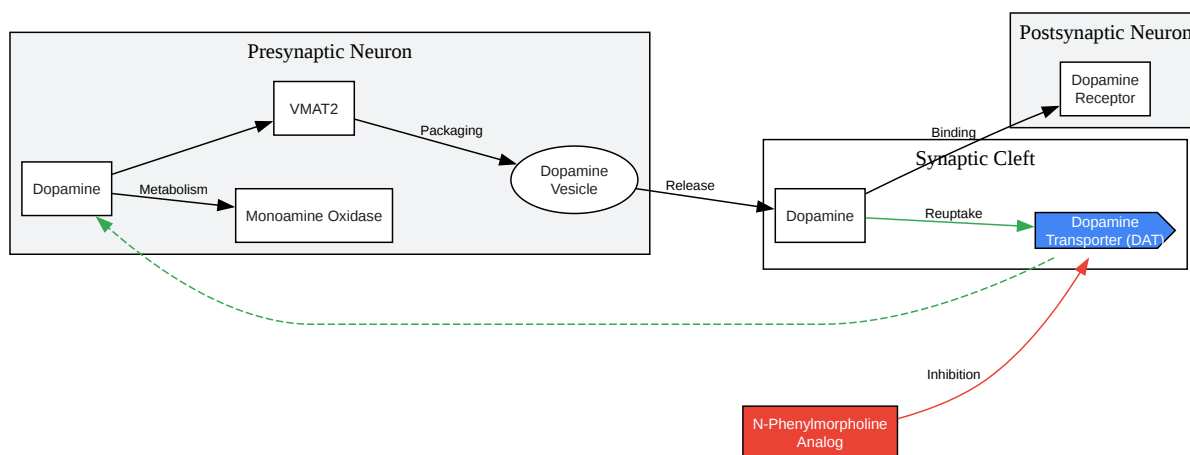
Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

The IC50 values presented were determined using an in vitro monoamine transporter uptake inhibition assay. The general protocol is as follows:

- Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured.

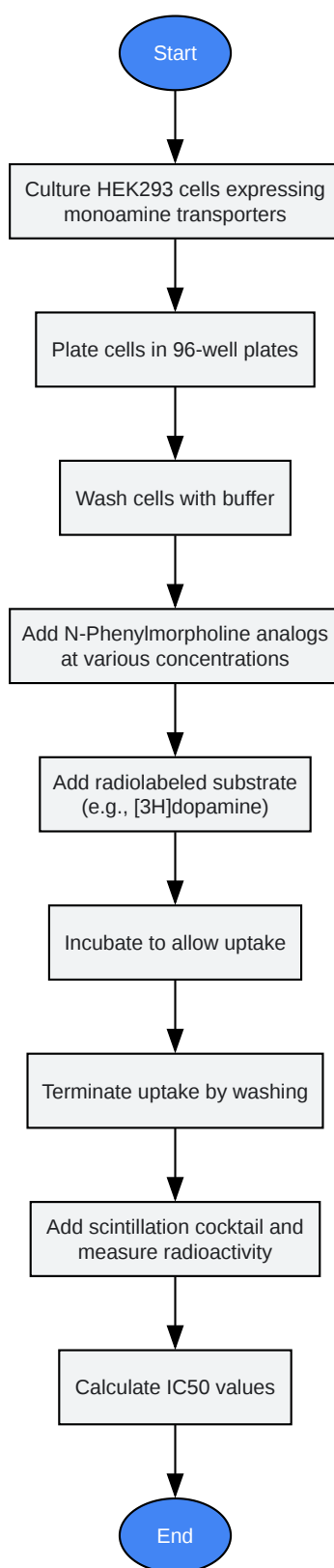
- **Assay Preparation:** Cells are plated in 96-well plates. On the day of the assay, the growth medium is removed, and the cells are washed with a Krebs-bicarbonate buffer.
- **Compound Incubation:** The test compounds (N-Phenylmorpholine analogs) are added to the cells at various concentrations and incubated for a specified period.
- **Radioligand Addition:** A radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is added to each well.
- **Uptake Reaction:** The plates are incubated to allow for transporter-mediated uptake of the radiolabeled substrate.
- **Termination and Scintillation Counting:** The uptake is terminated by washing the cells with ice-cold buffer. A scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis.

Visualizations



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Caption: Inhibition of Dopamine Transporter (DAT) by N-Phenylmorpholine Analogs.



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Caption: Workflow for Monoamine Transporter Uptake Inhibition Assay.

Section 2: Opioid Receptor Binding Affinity

Certain N-Phenylmorpholine analogs, particularly those with more complex substitutions, have been evaluated for their affinity to opioid receptors, including the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors.

Comparative Binding Affinity at Opioid Receptors

The following table summarizes the in vitro binding affinities (K_i) of selected N-Phenylmorpholine analogs for opioid receptors. Lower K_i values indicate higher binding affinity.

Compound	MOR K_i (nM)	DOR K_i (nM)	KOR K_i (nM)	Reference
(-)-N-phenethyl ortho-c oxide bridged phenylmorphane	1.1	~33	~11	[3]
(-)-N- phenylpropyl enantiomer	21	~63	~126	[3]

Key Findings:

- The (-)-N-phenethyl ortho-c oxide bridged phenylmorphane analog demonstrates high affinity and selectivity for the mu-opioid receptor.[3]
- Elongating the N-substituent from a phenethyl to a phenylpropyl group, in this particular scaffold, leads to a decrease in affinity at all three opioid receptors.[3]

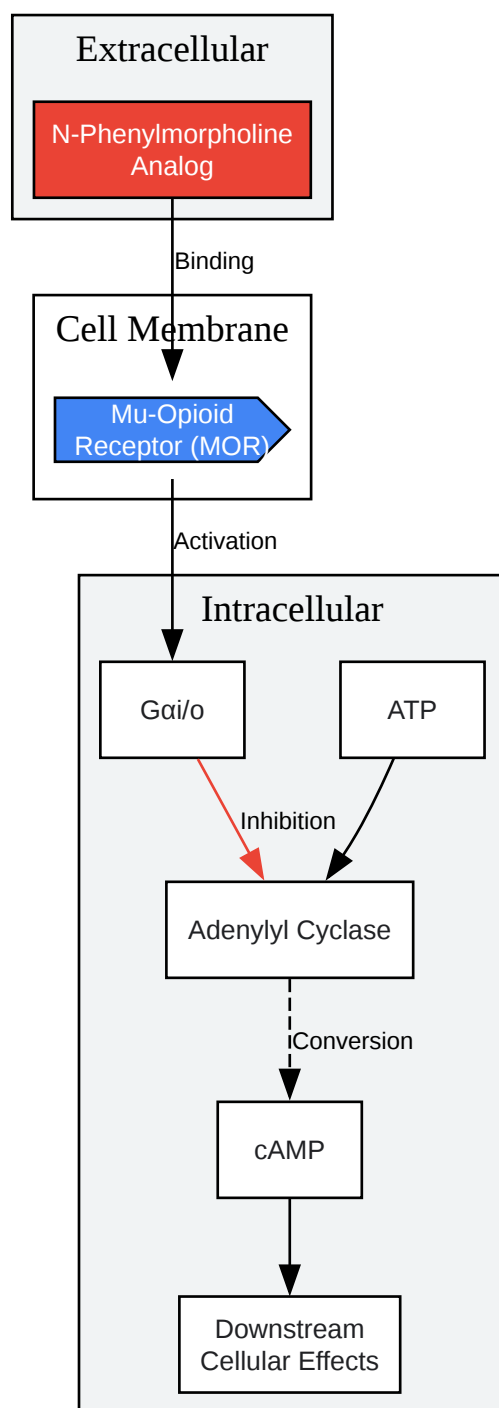
Experimental Protocol: Opioid Receptor Radioligand Binding Assay

The binding affinities (K_i) were determined using a competitive radioligand binding assay with brain membrane preparations.

- Membrane Preparation: Brain tissue (e.g., from rat or guinea pig) is homogenized in a buffer and centrifuged to isolate the cell membranes containing the opioid receptors.

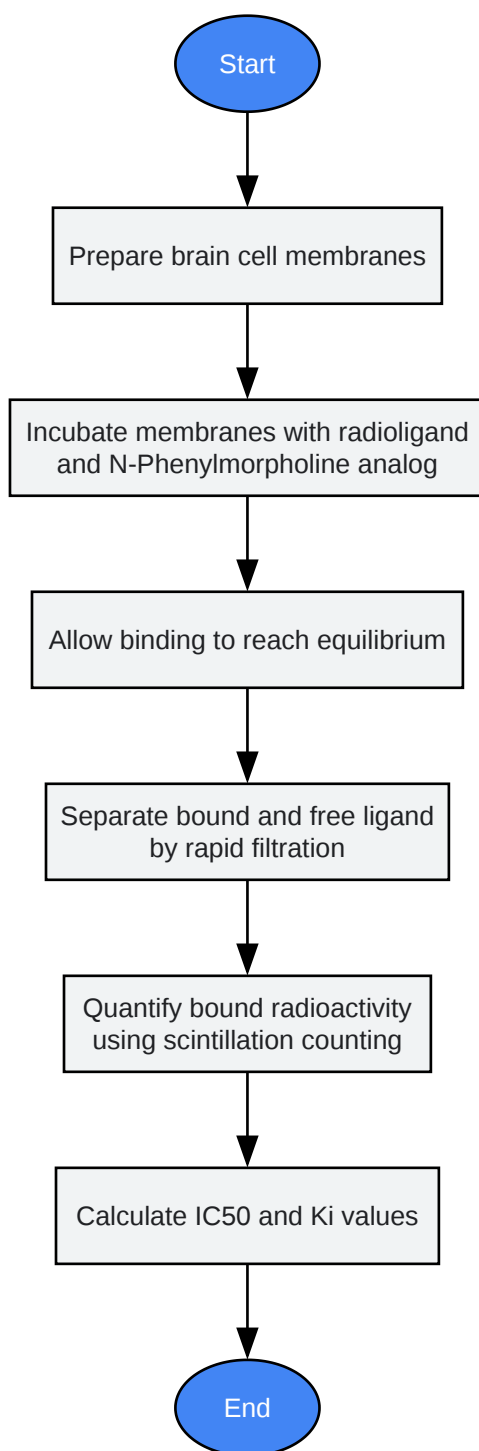
- **Assay Setup:** The membrane preparation is incubated with a specific radioligand for the receptor of interest (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR, [3H]U-69593 for KOR) and varying concentrations of the test compound (N-Phenylmorpholine analog).
- **Incubation:** The mixture is incubated at a specific temperature for a set period to allow for binding to reach equilibrium.
- **Separation of Bound and Free Ligand:** The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
- **Radioactivity Measurement:** The filters are washed, and the amount of bound radioactivity is quantified using liquid scintillation counting.
- **Data Analysis:** The IC₅₀ values are determined by non-linear regression analysis of the competition binding curves. The K_i values are then calculated using the Cheng-Prusoff equation.

Visualizations



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Caption: G-protein coupled signaling cascade upon MOR activation.



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Caption: Workflow for Opioid Receptor Radioligand Binding Assay.

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